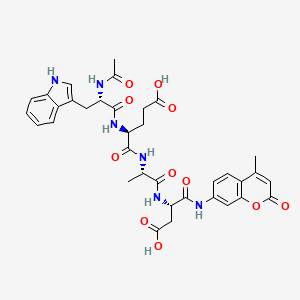
Ac-WEAD-AMC (trifluoroacetate salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-WEAD-AMC (trifluoroacetate salt), also known as Ac-Trp-Glu-Ala-Asp-AMC, is a fluorogenic substrate specifically designed for caspase-1 and caspase-4. Upon enzymatic cleavage by these caspases, it releases 7-amino-4-methylcoumarin (AMC), which can be quantified through its fluorescence properties. This compound is widely used in biochemical assays to measure caspase activity, which is crucial in the study of apoptosis and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ac-WEAD-AMC (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). The process typically starts with the anchoring of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final product is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of Ac-WEAD-AMC (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Ac-WEAD-AMC (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspase-1 and caspase-4, releasing AMC, which is then detected through fluorescence .
Common Reagents and Conditions: The enzymatic cleavage of Ac-WEAD-AMC (trifluoroacetate salt) typically requires the presence of active caspase-1 or caspase-4. The reaction is carried out under physiological conditions, often in a buffered solution at pH 7.4 and at 37°C .
Major Products Formed: The major product formed from the enzymatic cleavage of Ac-WEAD-AMC (trifluoroacetate salt) is 7-amino-4-methylcoumarin (AMC), which exhibits fluorescence with excitation/emission maxima of 340-360/440-460 nm .
Aplicaciones Científicas De Investigación
Ac-WEAD-AMC (trifluoroacetate salt) is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the quantification of caspase-1 and caspase-4 activity, which is essential for studying apoptosis and inflammatory processes. This compound is also used in drug discovery and development, where it helps in screening potential inhibitors of caspase activity .
Mecanismo De Acción
The mechanism of action of Ac-WEAD-AMC (trifluoroacetate salt) involves its cleavage by caspase-1 or caspase-4. These enzymes recognize the specific peptide sequence (Trp-Glu-Ala-Asp) and cleave the bond, releasing AMC. The released AMC exhibits fluorescence, which can be measured to quantify the activity of the caspases. This mechanism is crucial for understanding the role of caspases in apoptosis and inflammation .
Comparación Con Compuestos Similares
Similar Compounds:
- Ac-DEVD-AMC (trifluoroacetate salt)
- Ac-LEHD-AMC (trifluoroacetate salt)
- Ac-YVAD-AMC (trifluoroacetate salt)
Uniqueness: Ac-WEAD-AMC (trifluoroacetate salt) is unique due to its specificity for caspase-1 and caspase-4. While other similar compounds may target different caspases, Ac-WEAD-AMC is particularly valuable for studying the specific roles of caspase-1 and caspase-4 in apoptosis and inflammation .
Propiedades
Fórmula molecular |
C35H38N6O11 |
|---|---|
Peso molecular |
718.7 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H38N6O11/c1-17-12-31(47)52-28-14-21(8-9-22(17)28)39-34(50)27(15-30(45)46)41-32(48)18(2)37-33(49)25(10-11-29(43)44)40-35(51)26(38-19(3)42)13-20-16-36-24-7-5-4-6-23(20)24/h4-9,12,14,16,18,25-27,36H,10-11,13,15H2,1-3H3,(H,37,49)(H,38,42)(H,39,50)(H,40,51)(H,41,48)(H,43,44)(H,45,46)/t18-,25-,26-,27-/m0/s1 |
Clave InChI |
QSPMNUGLBLYYJO-RCZUJUSPSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















